molecular formula C21H15N5O2 B12392851 N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide

N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide

Cat. No.: B12392851
M. Wt: 369.4 g/mol
InChI Key: XSVFRMFCXWPMBB-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide is a complex organic compound that belongs to the class of imidazopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the Cyanophenyl Group: This step might involve nucleophilic substitution reactions or palladium-catalyzed coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridine Derivatives: These compounds share a similar core structure and may have comparable biological activities.

    Benzamide Derivatives: Compounds with the benzamide functional group might exhibit similar chemical reactivity.

Uniqueness

N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide is unique due to the specific combination of functional groups and the resulting biological activity. Its distinct structure may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H15N5O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide

InChI

InChI=1S/C21H15N5O2/c1-26-18-10-16(12-23-19(18)25-21(26)28)14-5-3-6-15(9-14)20(27)24-17-7-2-4-13(8-17)11-22/h2-10,12H,1H3,(H,24,27)(H,23,25,28)

InChI Key

XSVFRMFCXWPMBB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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